molecular formula C8H17ClO B13212179 3-(Chloromethyl)-1-methoxy-4-methylpentane

3-(Chloromethyl)-1-methoxy-4-methylpentane

Cat. No.: B13212179
M. Wt: 164.67 g/mol
InChI Key: SMSWGBCRQZXMGJ-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-methoxy-4-methylpentane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-methoxy-4-methylpentane can be achieved through several methods. One common approach involves the chloromethylation of 1-methoxy-4-methylpentane using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is typically carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-methoxy-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or aldehydes, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.

Major Products Formed

    Substitution: Products include alcohols, amines, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

3-(Chloromethyl)-1-methoxy-4-methylpentane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.

    Industrial Chemistry: The compound is employed in the production of various chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-methoxy-4-methylpentane involves its reactivity with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in organic synthesis to introduce specific functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)-1-methoxy-4-methylbenzene: Similar in structure but with a benzene ring instead of a pentane backbone.

    3-(Chloromethyl)-1-methoxy-4-methylhexane: Similar but with an additional carbon in the backbone.

    3-(Chloromethyl)-1-methoxy-4-methylbutane: Similar but with one less carbon in the backbone.

Uniqueness

3-(Chloromethyl)-1-methoxy-4-methylpentane is unique due to its specific combination of functional groups and its pentane backbone, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

Molecular Formula

C8H17ClO

Molecular Weight

164.67 g/mol

IUPAC Name

3-(chloromethyl)-1-methoxy-4-methylpentane

InChI

InChI=1S/C8H17ClO/c1-7(2)8(6-9)4-5-10-3/h7-8H,4-6H2,1-3H3

InChI Key

SMSWGBCRQZXMGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCOC)CCl

Origin of Product

United States

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